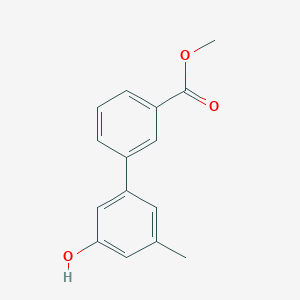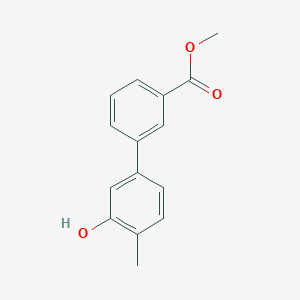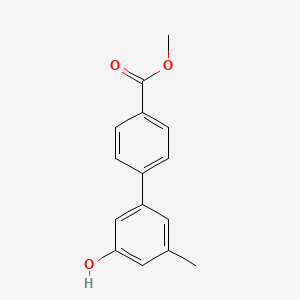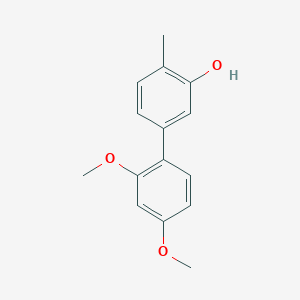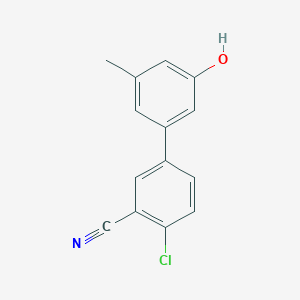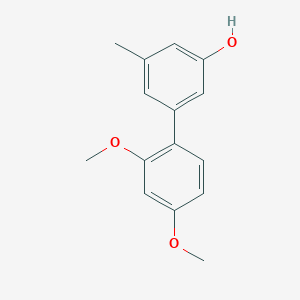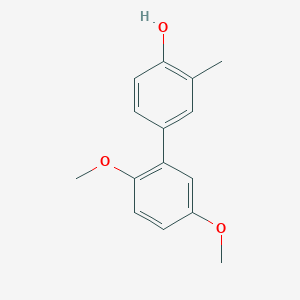
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% (5-E2MP-3-MP) is a synthetic compound that has been used for a variety of scientific applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of around 124-125 °C. 5-E2MP-3-MP has been studied for its potential therapeutic applications and is used in many laboratory experiments.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and anti-bacterial properties. Additionally, it has been studied for its potential as an antioxidant and for its ability to inhibit the growth of certain cancer cell lines. It has also been used in studies of drug delivery systems and as a model compound for drug design.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for its anti-inflammatory and anti-bacterial effects. Additionally, it is thought to have antioxidant properties due to its ability to scavenge reactive oxygen species (ROS).
Biochemical and Physiological Effects
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% has been found to have anti-inflammatory and anti-bacterial properties. It has also been found to have antioxidant properties. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cell lines. It has also been found to have an inhibitory effect on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its availability and relatively low cost. Additionally, it is relatively easy to synthesize and purify. The main limitation of using 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on 5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95%. These include further research into its potential therapeutic applications, its mechanism of action, and its potential as a drug delivery system. Additionally, further research into its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments, could be beneficial. Finally, research into its potential as a model compound for drug design could also be beneficial.
Synthesis Methods
5-(4-Ethoxy-2-methylphenyl)-3-methylphenol, 95% can be synthesized via a multi-step process. The first step involves the condensation of 4-ethoxy-2-methylphenol with 3-methylphenol in the presence of an acid catalyst. This reaction yields a product with a yield of 95%. The second step involves the purification of the product by column chromatography. This yields a product with a purity of 95%.
properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-4-18-15-5-6-16(12(3)9-15)13-7-11(2)8-14(17)10-13/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAHUQHGGJVOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683901 |
Source


|
| Record name | 4'-Ethoxy-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-97-3 |
Source


|
| Record name | 4'-Ethoxy-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



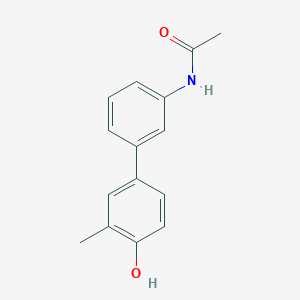
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
